5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole
Overview
Description
5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole typically involves the reaction of appropriate sulfonyl chlorides with triazole derivatives. One common method involves the use of sulfoxides and azides as the S- and N-sources, respectively . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetonitrile or dimethylformamide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar chemical properties.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and chlorophenyl group but differs in the sulfur-containing substituent.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives: Contains a similar sulfonyl group but with a different core structure.
Uniqueness
5-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole is unique due to its combination of a benzylsulfanyl group and a sulfonyl group attached to the triazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other triazole derivatives.
Properties
IUPAC Name |
5-benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-3-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c22-18-11-13-19(14-12-18)29(26,27)25-21(28-15-16-7-3-1-4-8-16)23-20(24-25)17-9-5-2-6-10-17/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRVUOHVGDOTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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